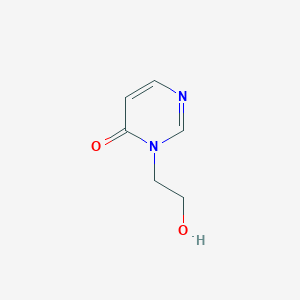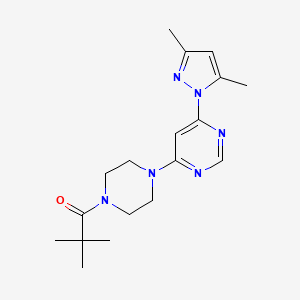
3-(2-Hydroxyethyl)-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxyethyl)-3,4-dihydropyrimidin-4-one, also known as HE-PU, is a heterocyclic organic compound with potential applications in scientific research. This compound is a derivative of pyrimidine and has been synthesized using various methods. The properties of HE-PU make it an attractive candidate for research in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Catalysis
Recent advancements in the Biginelli dihydropyrimidine synthesis have revitalized interest in this compound class, highlighting its utility in solid-phase synthesis, combinatorial chemistry, and natural product synthesis. This resurgence is partly due to the pharmacological properties of the dihydropyrimidine scaffold, which has seen innovative applications in various synthetic methodologies (Kappe, 2000). Furthermore, ionic liquids have been employed to catalyze the Biginelli reaction under solvent-free conditions, offering a greener alternative for the synthesis of DHPMs (Peng & Deng, 2001).
Pharmacological Applications
DHPMs have been extensively investigated for their potential in pharmacological applications. One study synthesized DHPM derivatives and evaluated them for anticancer activities, finding that certain derivatives exhibited significant anti-proliferative potency against glioma, suggesting the potential of these compounds as novel anti-tumor drugs (Liu et al., 2019). This study not only demonstrated the biological activity of DHPMs but also contributed to understanding the structure-activity relationships within this class of compounds.
Antioxidant Properties
The inclusion of functional groups such as phenyl and ferrocenyl has been shown to enhance the inhibitory effect of DHPMs on radical-induced oxidation of DNA. This work illustrates the antioxidant capacities of DHPMs, emphasizing the role of the ferrocenyl group in augmenting these properties (Wang & Liu, 2014).
Antimicrobial Activities
Synthesis and biological evaluation of novel DHPM derivatives have also revealed significant antimicrobial activities. These studies underscore the potential of DHPMs as scaffolds for developing new antimicrobial agents (Al-Juboori, 2020; Dangar, 2017).
Propiedades
IUPAC Name |
3-(2-hydroxyethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-4-3-8-5-7-2-1-6(8)10/h1-2,5,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZYCRPBIIVEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN(C1=O)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1406628-64-5 |
Source


|
| Record name | 3-(2-hydroxyethyl)-3,4-dihydropyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2583048.png)
![2-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2583049.png)




![2-Methoxy-5-[3-(triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzamide](/img/structure/B2583057.png)
![2-(4-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2583060.png)


![Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone](/img/structure/B2583065.png)